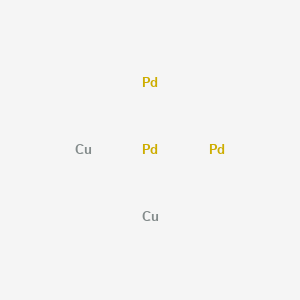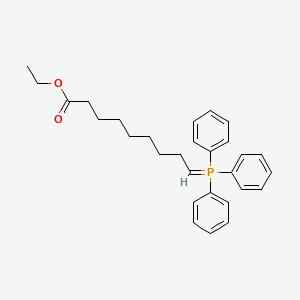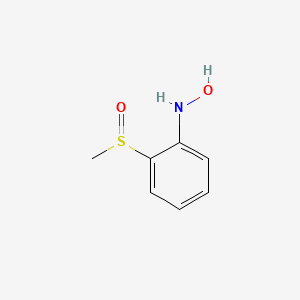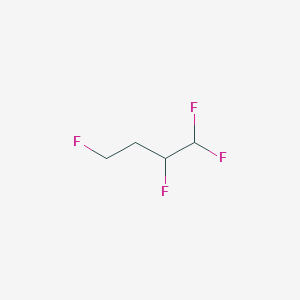
1,1,2,4-Tetrafluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,4-Tetrafluorobutane is an organic compound with the molecular formula C4H6F4 It is a fluorinated derivative of butane, where four hydrogen atoms are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,4-Tetrafluorobutane can be synthesized through several methods. One common approach involves the fluorination of butane derivatives. For instance, the fluorination of 1,1,2,4-tetrachlorobutane using a fluorinating agent such as hydrogen fluoride or antimony trifluoride can yield this compound. The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the selective replacement of chlorine atoms with fluorine atoms.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced fluorination techniques, such as electrochemical fluorination, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,4-Tetrafluorobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert this compound into partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in reduction reactions, often in the presence of solvents like ether or tetrahydrofuran.
Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions or amines, and are often conducted in polar solvents like water or alcohols.
Major Products:
Oxidation: Fluorinated alcohols or ketones.
Reduction: Hydrogenated derivatives of this compound.
Substitution: Fluorinated compounds with new functional groups, such as hydroxyl or amino groups.
Scientific Research Applications
1,1,2,4-Tetrafluorobutane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of fluorinated organic compounds, which are valuable in various chemical reactions and processes.
Biology: Investigated for its potential use in biological studies, particularly in the development of fluorinated biomolecules.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals, especially those requiring fluorinated moieties for enhanced bioactivity and stability.
Industry: Utilized in the production of specialty chemicals, including fluorinated polymers and surfactants, which have applications in coatings, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 1,1,2,4-tetrafluorobutane involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with other molecules. For example, the electronegativity of fluorine can enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions. Additionally, the fluorine atoms can influence the compound’s metabolic stability and bioavailability, making it a valuable component in drug design and development.
Comparison with Similar Compounds
1,1,2,4-Tetrafluorobutane can be compared with other fluorinated butanes, such as:
1,1,1,2-Tetrafluorobutane: Similar in structure but with different fluorine atom positions, leading to variations in chemical properties and reactivity.
1,1,2,3-Tetrafluorobutane: Another isomer with distinct chemical behavior due to the different arrangement of fluorine atoms.
2,2,3,3-Tetrafluorobutane: Known for its use in the synthesis of fluorinated polymers and other specialty chemicals.
The uniqueness of this compound lies in its specific fluorine atom arrangement, which imparts distinct chemical properties and reactivity compared to its isomers. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
161791-17-9 |
|---|---|
Molecular Formula |
C4H6F4 |
Molecular Weight |
130.08 g/mol |
IUPAC Name |
1,1,2,4-tetrafluorobutane |
InChI |
InChI=1S/C4H6F4/c5-2-1-3(6)4(7)8/h3-4H,1-2H2 |
InChI Key |
NZVWFCYUCPGALF-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)C(C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)

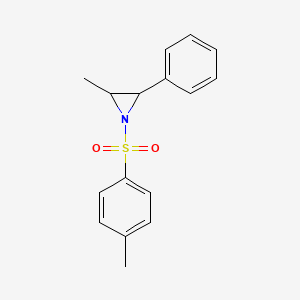
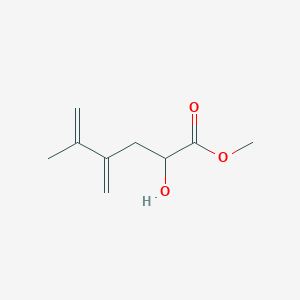
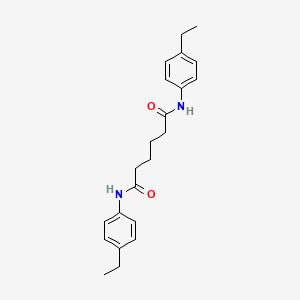

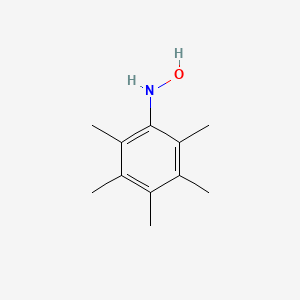
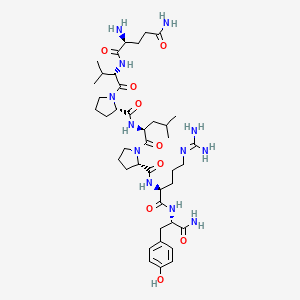
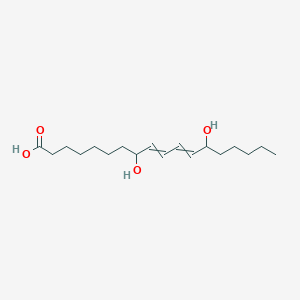
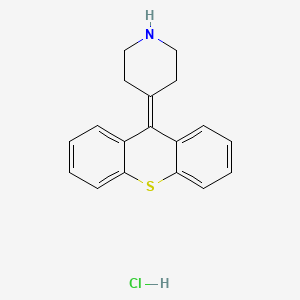
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)
